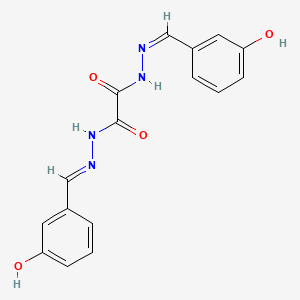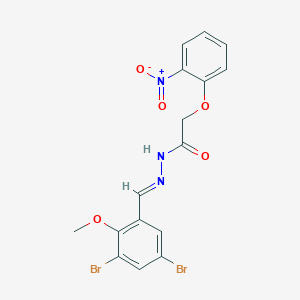![molecular formula C16H14BrClN2O2S B3855390 2-(2-bromo-4-chlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3855390.png)
2-(2-bromo-4-chlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide
Descripción general
Descripción
2-(2-bromo-4-chlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as BMH and is a member of the hydrazide family of compounds.
Mecanismo De Acción
The exact mechanism of action of BMH is not yet fully understood. However, it has been suggested that BMH exerts its anti-cancer activity by inducing apoptosis in cancer cells. It has also been suggested that BMH exhibits its anti-inflammatory and anti-oxidant properties by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BMH has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-oxidant properties. BMH has also been shown to exhibit insecticidal and fungicidal properties. However, more research is needed to fully understand the biochemical and physiological effects of BMH.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BMH in lab experiments is its potent anti-cancer activity. This makes it a potential candidate for use in cancer research. Another advantage of using BMH is its insecticidal and fungicidal properties, making it a potential candidate for use in agriculture research. However, one of the limitations of using BMH is its potential toxicity. More research is needed to fully understand the toxicity of BMH and its potential side effects.
Direcciones Futuras
There are several future directions for the research on BMH. One of the future directions is to further investigate its anti-cancer activity and its potential use in cancer therapy. Another future direction is to investigate its insecticidal and fungicidal properties and its potential use in crop protection. Additionally, more research is needed to fully understand the biochemical and physiological effects of BMH and its potential toxicity. Overall, BMH is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential uses.
Aplicaciones Científicas De Investigación
BMH has been extensively studied for its potential applications in various fields. One of the primary applications of BMH is in the field of medicinal chemistry. BMH has been shown to exhibit potent anti-cancer activity against various cancer cell lines. It has also been shown to exhibit anti-inflammatory and anti-oxidant properties. BMH has also been studied for its potential applications in the field of agriculture. It has been shown to exhibit insecticidal and fungicidal properties, making it a potential candidate for use in crop protection.
Propiedades
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O2S/c1-23-13-5-2-11(3-6-13)9-19-20-16(21)10-22-15-7-4-12(18)8-14(15)17/h2-9H,10H2,1H3,(H,20,21)/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONNGVVALREZFR-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N\NC(=O)COC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-({[4-(acetylamino)phenyl]amino}carbonyl)-3-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3855309.png)

![N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-nitrobenzamide](/img/structure/B3855317.png)
![{[3-(3-nitrophenyl)acryloyl]amino}(phenyl)acetic acid](/img/structure/B3855323.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxamide](/img/structure/B3855350.png)
![N'-[(7-nitro-1,3-benzodioxol-5-yl)methylene]isonicotinohydrazide](/img/structure/B3855358.png)

![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3855378.png)
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3855379.png)
![3-[(4-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3855381.png)
![7-hydroxy-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B3855393.png)

![4-{[(4-ethylcyclohexyl)carbonyl]amino}benzoic acid](/img/structure/B3855408.png)